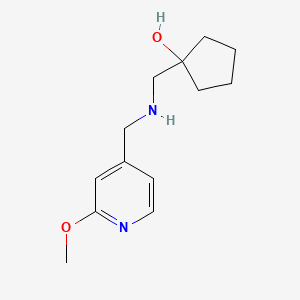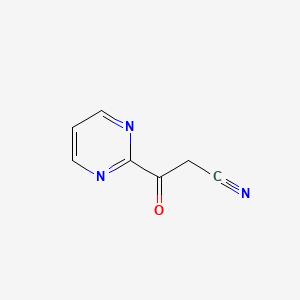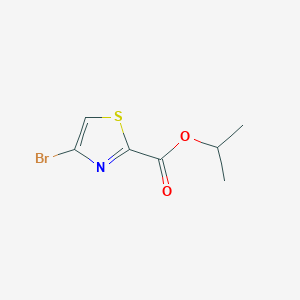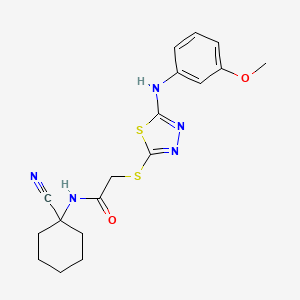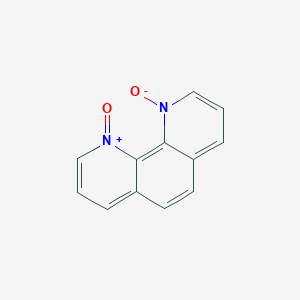![molecular formula C10H17NO4 B13348962 3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methyl group, an oxan-4-yl group, and a carbamoyl group attached to a propanoic acid backbone. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the oxan-4-yl intermediate, which is then reacted with methyl isocyanate to form the carbamoyl derivativeThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted carbamoyl derivatives.
Applications De Recherche Scientifique
3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in treating hypoxia-related diseases such as anemia.
Mécanisme D'action
The mechanism of action of 3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function. For example, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it stabilizes the hypoxia-inducible factor, leading to increased expression of genes involved in the adaptive response to hypoxia.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carbamoylpropanoic acid: Lacks the oxan-4-yl and methyl groups, resulting in different chemical properties and biological activities.
N-Methylcarbamoylpropanoic acid: Similar structure but without the oxan-4-yl group, leading to variations in reactivity and applications.
Uniqueness
3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the oxan-4-yl group, in particular, distinguishes it from other carbamoylpropanoic acid derivatives, enhancing its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-[methyl(oxan-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Clé InChI |
QSZWRKFJWOCMPN-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCOCC1)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



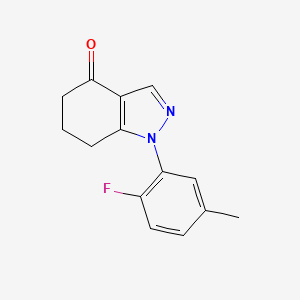
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
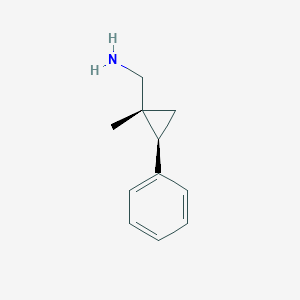
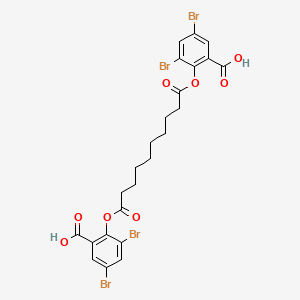

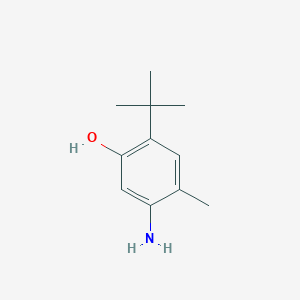
![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)
